molecular formula C14H10Cl2O B2412687 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one CAS No. 68968-12-7

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one

Cat. No. B2412687
Key on ui cas rn: 68968-12-7
M. Wt: 265.13
InChI Key: VRURULNDNOWMGE-UHFFFAOYSA-N
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Patent
US09376386B2

Procedure details

To a mixture of chlorobenzene (170 L, 1684 mol), 3-chlorophenylacetic acid (50 Kg, 293 mol), and dimethylformamide (0.7 L, 9 mol) at 0° C. was added thionyl chloride (39.1 Kg, 329 mol) over the course of 30 min. The mixture was warmed to 15° C. and agitated for 6 h. The mixture was cooled to 0° C. and aluminum chloride (43 Kg, 322 mol) was added over the course of 1.5 h. The mixture was warmed to 20° C. and agitated for 15 h. Water (200 L) and ethanol (200 L) were added to the mixture and the biphasic mixture was agitated for 2 h. The phases were separated and the organic phase was washed twice with aqueous ethylenediaminetetraacetic acid tetrasodium salt (3 wt %, 200 L), and once with water (200 L). Heptane (1600 L) was added to the organic phases over the course of 15 minutes. The suspension was agitated for 30 minutes, cooled to −5° C., and filtered. The filtered material was dried at 40° C. for 20 h. 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethanone was isolated in 83.6% yield (67.4 Kg).
Quantity
170 L
Type
reactant
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
0.7 L
Type
reactant
Reaction Step One
Quantity
39.1 kg
Type
reactant
Reaction Step Two
Quantity
43 kg
Type
reactant
Reaction Step Three
Quantity
200 L
Type
solvent
Reaction Step Four
Name
Quantity
200 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:10]=[C:11]([CH2:15][C:16]([OH:18])=O)[CH:12]=[CH:13][CH:14]=1.CN(C)C=O.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>C(O)C.O>[Cl:8][C:9]1[CH:10]=[C:11]([CH2:15][C:16]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:18])[CH:12]=[CH:13][CH:14]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
170 L
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
50 kg
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)O
Name
Quantity
0.7 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
39.1 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
43 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
200 L
Type
solvent
Smiles
C(C)O
Name
Quantity
200 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
agitated for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 20° C.
STIRRING
Type
STIRRING
Details
agitated for 15 h
Duration
15 h
STIRRING
Type
STIRRING
Details
the biphasic mixture was agitated for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with aqueous ethylenediaminetetraacetic acid tetrasodium salt (3 wt %, 200 L)
ADDITION
Type
ADDITION
Details
Heptane (1600 L) was added to the organic phases over the course of 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The suspension was agitated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtered material was dried at 40° C. for 20 h
Duration
20 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CC(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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